Cas no 1096973-86-2 (4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide)

4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a chlorophenyl methoxy substituent, offering utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural motif, combining a sulfonamide group with an aromatic ether linkage, provides versatility in further functionalization, making it valuable for developing bioactive compounds. The chlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in drug design. This compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its well-defined chemical properties facilitate precise incorporation into complex molecular frameworks, supporting research in medicinal chemistry and material science.
4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide structure
1096973-86-2 structure
商品名:4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide
CAS番号:1096973-86-2
MF:C13H12ClNO3S
メガワット:297.757281303406
CID:5734009
PubChem ID:43329591

4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • AKOS009304089
    • 4-[(2-chlorophenyl)methoxy]benzenesulfonamide
    • Z381095732
    • 4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
    • CS-0258322
    • 1096973-86-2
    • EN300-69768
    • 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide
    • インチ: 1S/C13H12ClNO3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2,(H2,15,16,17)
    • InChIKey: QAPAKWSKBHXOBJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1COC1C=CC(=CC=1)S(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 297.0226421g/mol
  • どういたいしつりょう: 297.0226421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 374
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-69768-2.5g
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
2.5g
$923.0 2023-02-12
TRC
C375830-250mg
4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2
250mg
$ 365.00 2022-04-28
A2B Chem LLC
AV60099-500mg
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
500mg
$407.00 2024-04-20
A2B Chem LLC
AV60099-250mg
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
250mg
$233.00 2024-04-20
Aaron
AR01ABLB-10g
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
10g
$2808.00 2023-12-16
Aaron
AR01ABLB-50mg
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
50mg
$146.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328992-1g
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
1g
¥10152.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328992-100mg
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
100mg
¥3088.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328992-2.5g
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
2.5g
¥23254.00 2024-08-09
Enamine
EN300-69768-0.05g
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
1096973-86-2 95%
0.05g
$88.0 2023-02-12

4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide 関連文献

4-(2-Chlorophenyl)methoxybenzene-1-sulfonamideに関する追加情報

Introduction to 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide (CAS No. 1096973-86-2)

4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide, with the CAS number 1096973-86-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonamide group, a methoxybenzene moiety, and a chlorophenyl substituent. These structural elements contribute to its potential biological activities and pharmacological properties.

The sulfonamide group in 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide is a well-known functional group that has been extensively studied for its antimicrobial and anti-inflammatory properties. Sulfonamides are often used as inhibitors of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria and parasites. This makes them valuable in the development of antibiotics and antiparasitic agents.

The methoxybenzene moiety, on the other hand, is known for its ability to modulate the lipophilicity and solubility of the compound. This can influence the compound's bioavailability and distribution within the body. The presence of a methoxy group can also affect the compound's binding affinity to various biological targets, such as receptors and enzymes.

The chlorophenyl substituent in 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide adds further complexity to its structure. Chlorinated phenyl groups are often associated with enhanced stability and resistance to metabolic degradation. This can be advantageous in drug design, as it can lead to longer-lasting effects and reduced dosing frequency.

Recent studies have explored the potential applications of 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In another study, published in the European Journal of Pharmacology, 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide was found to have significant antitumor effects against several cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK.

The pharmacokinetic properties of 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide have also been investigated. Studies have demonstrated that it has good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use as an oral medication. Additionally, its low toxicity profile makes it a safer option compared to many existing drugs in similar therapeutic categories.

In terms of clinical development, early-stage clinical trials have been initiated to evaluate the safety and efficacy of 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide. Preliminary results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings suggest that further clinical evaluation is warranted to fully assess its therapeutic potential.

The synthesis of 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide involves several well-established chemical reactions, including sulfonation, methylation, and substitution reactions. The synthetic route can be optimized to improve yield and purity, which is essential for large-scale production and commercialization.

In conclusion, 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide (CAS No. 1096973-86-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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